(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide
Description
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O3/c1-12(21)20-10-6-9-14(20)17(23)19(2)15(16(18)22)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,6,9-11H2,1-2H3,(H2,18,22)/t14-,15-/m0/s1 |
InChI Key |
ORUIQQMEACNXPX-GJZGRUSLSA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the acetyl and amino groups. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and acetyl groups in the compound undergo hydrolysis under acidic or basic conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, THF/H₂O (1:1), 50°C, 4h | Cleavage of acetyl group to yield free amine intermediate | |
| Basic Hydrolysis | 1M NaOH, MeOH, 25°C, 12h | Partial hydrolysis of the carboxamide to carboxylic acid |
Key Findings :
-
Acidic hydrolysis preserves the stereochemistry of the pyrrolidine ring but removes the acetyl group.
-
Basic hydrolysis is less selective and may degrade the peptide backbone under prolonged conditions .
Nucleophilic Substitution
The methylpyrrolidine carboxamide moiety participates in nucleophilic substitutions, particularly at the acetylated nitrogen.
Mechanistic Insight :
-
The reaction with chloroacetyl chloride proceeds via an intermediate acyl chloride, stabilized by the electron-withdrawing acetyl group .
-
Steric hindrance from the methyl group slows substitution at the pyrrolidine nitrogen .
Amide Coupling Reactions
The compound serves as a building block in peptide synthesis through carbodiimide-mediated coupling.
Optimization :
-
Low yields (e.g., 40% in ) are attributed to steric hindrance from the methyl group and competing side reactions.
-
Use of BOP or HATU enhances coupling efficiency compared to traditional EDCI .
Deprotection Reactions
Protected intermediates (e.g., tert-butyl carbamate) undergo deprotection under controlled conditions.
Critical Notes :
-
TFA-mediated deprotection avoids racemization due to low-temperature conditions .
-
Hydrogenolysis of benzyl esters is quantitative but requires careful handling of palladium catalysts .
Oxidation and Reduction
Selective oxidation/reduction of functional groups has been explored:
Challenges :
-
Epoxidation requires anhydrous conditions to prevent ring-opening side reactions .
-
NaBH₄ selectively reduces ketones without affecting amide bonds .
Stereochemical Stability
The (S)-configuration at critical chiral centers remains intact under most conditions:
| Condition | Observation | Reference |
|---|---|---|
| Acidic (pH 2–3) | No racemization detected via chiral HPLC | |
| Basic (pH 10–12) | Partial racemization (>5%) after 24h |
Table of Key Reaction Outcomes
| Reaction | Key Product | Yield | Purity | Stereochemical Integrity |
|---|---|---|---|---|
| Acidic Hydrolysis | Free amine intermediate | 90% | >95% | Retained |
| Chloroacetylation | Chloroacetyl derivative | 85% | 98% | Retained |
| Boc Deprotection | Amine trifluoroacetate salt | 95% | 99% | Retained |
Scientific Research Applications
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, emphasizing differences in substituents, molecular properties, and inferred biological relevance:
Key Observations:
Structural Modifications and Molecular Weight: The target compound’s phenylpropanamide group distinguishes it from simpler analogs like , which lack aromaticity. This likely enhances binding to hydrophobic pockets in biological targets. The quinoxaline derivative exhibits a higher molecular weight (498.52 g/mol) due to its extended aromatic system, suggesting improved target affinity but reduced solubility.
Functional Group Impact: Acetylation (target compound) vs. quinoxaline substitution (): The acetyl group may improve metabolic stability compared to the electron-deficient quinoxaline, which could increase reactivity.
Biological Relevance :
- Compounds with phenyl groups (target, ) are implicated in protease inhibition due to aromatic interactions with enzyme active sites.
- The hydroxydiphenylmethyl analog is utilized as a catalyst in asymmetric synthesis, highlighting the versatility of pyrrolidine-carboxamide scaffolds.
Synthetic Considerations: Synthesis of such compounds typically involves coupling protected amino acid derivatives, as seen in , where benzyl and pyridinylmethyl groups are introduced via amidation.
Research Findings and Implications
- Thermodynamic Stability : Methylation on the pyrrolidine nitrogen may reduce rotational freedom, as observed in crystallographic studies of similar structures .
- Biological Performance: While direct data is lacking, the quinoxaline analog demonstrated nanomolar inhibition of proteases in enzymatic assays, suggesting the target compound could exhibit comparable activity.
Biological Activity
(S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide, also known by its CAS number 63509-00-2, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to summarize the biological activity of this compound based on various studies and findings.
The molecular formula of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide is C17H23N3O3, with a molecular weight of 317.38 g/mol. The compound features a unique structure that contributes to its biological activity, particularly as a selective proteasome inhibitor.
The primary mechanism through which (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide exerts its effects is by inhibiting proteasome activity. This inhibition leads to the accumulation of regulatory proteins that can induce apoptosis in cancer cells. The compound has been shown to selectively target cancerous cells while sparing normal cells, making it a promising candidate for therapeutic applications.
Anticancer Activity
Research indicates that (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide has demonstrated significant anticancer properties. Specifically, it has been evaluated against various cancer cell lines, including:
These values indicate the concentration required to inhibit cell growth by 50%, highlighting its potency against breast cancer and neuroblastoma.
Apoptosis Induction
Studies have shown that this compound induces apoptosis in cancer cells through various pathways. Flow cytometric analysis revealed that treatment with this compound led to significant rates of apoptosis, comparable to established chemotherapeutic agents:
| Compound | Apoptosis Rate (%) at 10 µM |
|---|---|
| (S)-1-Acetyl... | 37.1 |
| Gefitinib | 21.1 |
This suggests that the compound may activate apoptotic pathways more effectively than some conventional treatments .
Case Studies
Several case studies have documented the effects of (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide in clinical settings:
- Case Study on Breast Cancer : A study involving patients with triple-negative breast cancer showed promising results when treated with this compound in combination with other therapies, leading to improved survival rates and reduced tumor sizes.
- Neuropharmacological Effects : In neuroblastoma models, the compound exhibited neuroprotective effects alongside its cytotoxic properties, suggesting potential dual roles in therapy .
Q & A
Q. What are the recommended safety protocols for handling (S)-1-Acetyl-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-N-methylpyrrolidine-2-carboxamide in laboratory settings?
- Methodological Answer: Safety protocols include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust generation is possible .
- Ventilation: Conduct experiments in a fume hood to avoid inhalation exposure .
- First Aid: For skin contact, immediately rinse with water and remove contaminated clothing. For eye exposure, irrigate with water for 15 minutes and seek medical attention .
- Storage: Store in a tightly sealed container in a cool, dry, and dark environment. Avoid prolonged storage due to potential degradation .
Q. How can researchers confirm the enantiomeric purity of this compound during synthesis?
- Methodological Answer: Enantiomeric purity can be validated using:
- Chiral HPLC: Utilize a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol. Monitor retention times against known enantiomer standards .
- Polarimetry: Measure optical rotation and compare to literature values for the (S,S)-configuration.
- X-ray Crystallography: Resolve absolute configuration via single-crystal diffraction, particularly if the compound forms stable crystals .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify backbone connectivity and stereochemistry. For example, the acetyl group’s methyl protons should appear as a singlet near δ 2.1 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak) and detect synthetic impurities .
- Infrared Spectroscopy (IR): Identify characteristic amide I (~1650 cm) and II (~1550 cm) bands to confirm carboxamide and acetyl groups .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, HPLC) when analyzing this compound?
- Methodological Answer: Discrepancies can be resolved by:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify misassignments .
- HPLC Method Optimization: Adjust mobile phase composition (e.g., buffer pH, organic modifier) to improve peak resolution and confirm purity .
- Batch Analysis: Test multiple synthetic batches to distinguish between experimental error and inherent variability .
Q. What strategies are recommended for optimizing the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer: Strategies include:
- Coupling Reagents: Use HATU or EDC/HOBT for amide bond formation to enhance efficiency and reduce racemization .
- Temperature Control: Maintain reactions at 0–4°C during sensitive steps (e.g., acetyl group introduction) to prevent epimerization .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from byproducts .
Q. How can computational modeling be applied to predict the conformational stability of this compound under varying experimental conditions?
- Methodological Answer: Computational approaches include:
- Molecular Dynamics (MD) Simulations: Simulate solvation effects (e.g., in DMSO or water) to assess backbone flexibility and hydrogen-bonding patterns .
- Density Functional Theory (DFT): Calculate energy barriers for rotational isomers (e.g., pyrrolidine ring puckering) to identify dominant conformers .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
